molecular formula C7H11NO4 B11915385 Methyl 3-acetoxyazetidine-1-carboxylate

Methyl 3-acetoxyazetidine-1-carboxylate

Cat. No.: B11915385
M. Wt: 173.17 g/mol
InChI Key: JVSIJJSLCQHHMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-acetoxyazetidine-1-carboxylate is a chemical compound belonging to the azetidine family, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-acetoxyazetidine-1-carboxylate typically involves the reaction of azetidine derivatives with acetic anhydride and methanol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the acetylation process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale acetylation reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-acetoxyazetidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-acetoxyazetidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-acetoxyazetidine-1-carboxylate involves its interaction with specific molecular targets, leading to various biological effects. The compound may act by inhibiting or activating certain enzymes or receptors, thereby modulating biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Properties

Molecular Formula

C7H11NO4

Molecular Weight

173.17 g/mol

IUPAC Name

methyl 3-acetyloxyazetidine-1-carboxylate

InChI

InChI=1S/C7H11NO4/c1-5(9)12-6-3-8(4-6)7(10)11-2/h6H,3-4H2,1-2H3

InChI Key

JVSIJJSLCQHHMW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CN(C1)C(=O)OC

Origin of Product

United States

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